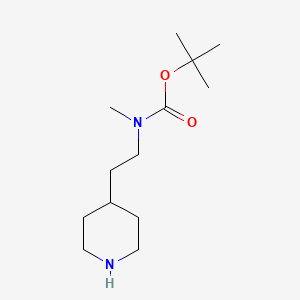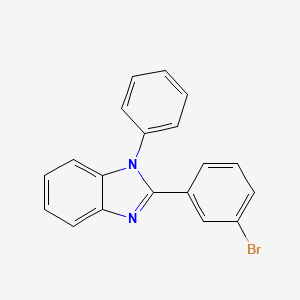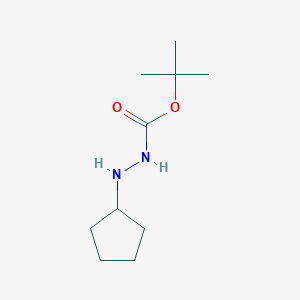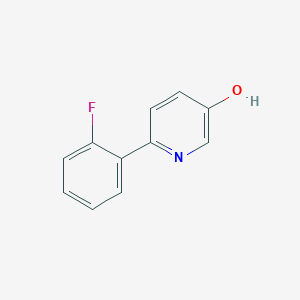
Tert-butyl methyl(2-(piperidin-4-yl)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl methyl(2-(piperidin-4-yl)ethyl)carbamate is a chemical compound with the molecular formula C13H26N2O2 . It is used for research and development purposes .
Synthesis Analysis
Piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They serve as precursors to many alkaloid natural products and drug candidates. Considerable efforts have been devoted to the synthesis of position isomeric piperidones and their derivatives .Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring attached to a carbamate group . The molecular weight of the compound is 242.36 g/mol .Physical And Chemical Properties Analysis
This compound has a molecular weight of 242.36 g/mol . It has a rotatable bond count of 5 . The compound is a white to yellow solid or semi-solid or lump or liquid .Scientific Research Applications
Synthesis of Biologically Active Compounds
Tert-butyl derivatives are key intermediates in synthesizing various biologically active compounds. For instance, the tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2-methoxyphenyl) carbamate is an important intermediate in producing omisertinib (AZD9291), highlighting its role in developing targeted cancer therapies (Bingbing Zhao et al., 2017).
Chiral Building Blocks for Alkaloid Synthesis
The compound also serves as a chiral building block for synthesizing natural products and alkaloids. For example, the enantiomers of 2-(2-oxo-ethyl)-piperidine-1-carboxylic acid tert-butyl ester have been utilized to prepare biological active alkaloids like sedridine, allosedridine, methylsedridine, methylallosedridine, ethylnorlobelol, and coniine, demonstrating the versatility of tert-butyl derivatives in producing structurally diverse molecules with potential pharmacological activities (D. Passarella et al., 2005).
Intermediate in Anticancer Drug Synthesis
Furthermore, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, underscores the importance of such derivatives in synthesizing small molecule anticancer drugs. The detailed synthesis route from piperidin-4-ylmethanol through steps including acylation, sulfonation, and substitution offers insights into the compound's role in medicinal chemistry (Min Wang et al., 2015).
Structural and Conformational Studies
The study of tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate has contributed to understanding molecular structures and interactions, with X-ray diffraction revealing the dihedral angle between the pyrazole and piperidine rings. Such structural insights are crucial for designing molecules with specific biological activities (D. Richter et al., 2009).
Directed Lithiation and Functionalization
The directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate showcases the compound's utility in functionalizing molecules, enabling the synthesis of various substituted products. This demonstrates its role in advanced organic synthesis techniques, providing pathways to complex molecules (Keith Smith et al., 2013).
Safety and Hazards
When handling Tert-butyl methyl(2-(piperidin-4-yl)ethyl)carbamate, it is advised to wear suitable protective clothing and avoid contact with skin and eyes . It is also recommended to avoid the formation of dust and aerosols, and to use non-sparking tools to prevent fire caused by electrostatic discharge steam .
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Tert-butyl methyl(2-(piperidin-4-yl)ethyl)carbamate. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . These conditions help maintain the stability and efficacy of the compound.
properties
IUPAC Name |
tert-butyl N-methyl-N-(2-piperidin-4-ylethyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15(4)10-7-11-5-8-14-9-6-11/h11,14H,5-10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFOSWHOVPVFSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCC1CCNCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40632682 |
Source


|
| Record name | tert-Butyl methyl[2-(piperidin-4-yl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40632682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
171049-32-4 |
Source


|
| Record name | tert-Butyl methyl[2-(piperidin-4-yl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40632682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-methyl-N-[2-(piperidin-4-yl)ethyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![5,7-Dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1344767.png)
![2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethan-1-ol](/img/structure/B1344769.png)
![2,7-Diazaspiro[4.5]decan-1-one](/img/structure/B1344770.png)


